2-Oxo-2-(2-pyridyl)ethyl acetate
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Overview
Description
2-Oxo-2-(2-pyridyl)ethyl acetate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol It is a derivative of pyridine and is characterized by the presence of an acetate group attached to a 2-pyridyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting potential targets could be microbial cells .
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interact with microbial cells, leading to their inhibition or destruction .
Result of Action
Compounds with similar structures have shown antimicrobial activity, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-pyridyl)ethyl acetate typically involves the reaction of 2-pyridinecarboxaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 70°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-pyridyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives
Reduction: 2-(2-pyridyl)ethanol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Oxo-2-(2-pyridyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar structure but lacks the acetate group.
2-Pyridinecarboxaldehyde: Precursor in the synthesis of 2-Oxo-2-(2-pyridyl)ethyl acetate.
2-(2-Pyridyl)ethanol: Reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and an acetate group, which allows it to participate in a wide range of chemical reactions. Its ability to form coordination complexes with metal ions makes it valuable in catalysis and other applications.
Properties
IUPAC Name |
(2-oxo-2-pyridin-2-ylethyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)13-6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHJOYORTYKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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